An In-depth Technical Guide to 4-bromo-8-methoxyisoquinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-bromo-8-methoxyisoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-bromo-8-methoxyisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, explore plausible synthetic routes based on established organic chemistry principles, discuss its reactivity, and survey its current and potential applications in drug discovery and beyond.
Core Molecular Attributes
4-bromo-8-methoxyisoquinoline is a substituted aromatic heterocycle. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] The specific substitution pattern of a bromine atom at the C4 position and a methoxy group at the C8 position imparts unique electronic and steric properties, making it a valuable intermediate for further functionalization.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈BrNO | [3][4] |
| Molecular Weight | 238.08 g/mol | [3] |
| CAS Number | 1784377-21-4 | [3][4] |
| Canonical SMILES | COC1=CC=CC2=C1C=NC=C2Br | [4] |
| Physical State | Crystalline solid (predicted) | |
| Melting Point | 95-100 °C |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 4-bromo-8-methoxyisoquinoline is not extensively documented, a robust and logical synthetic pathway can be constructed from well-established reactions. The proposed synthesis involves two key stages: the formation of the 8-methoxyisoquinoline core, followed by regioselective bromination.
Stage 1: Synthesis of the 8-Methoxyisoquinoline Core via Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classical and effective method for constructing the isoquinoline ring system from a benzaldehyde and an aminoacetaldehyde acetal under acidic conditions.[3][4][5][6]
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Causality of Experimental Choices:
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Starting Materials: 2-methoxybenzaldehyde is chosen to install the required methoxy group at the correct position (which will become C8 of the isoquinoline). Aminoacetaldehyde diethyl acetal is a common and stable reagent for this reaction.
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Acid Catalysis: Strong acid, typically concentrated sulfuric acid, is required to promote the key intramolecular electrophilic cyclization of the benzalaminoacetal intermediate onto the electron-rich benzene ring.[6][7] The acid also facilitates the dehydration and subsequent aromatization to form the stable isoquinoline ring.
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Stage 2: Regioselective Bromination at the C4 Position
The second stage involves the electrophilic aromatic substitution of the synthesized 8-methoxyisoquinoline. The goal is to introduce a bromine atom specifically at the C4 position.
-
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is an excellent choice for this transformation. It is a reliable source of electrophilic bromine (Br⁺) and is often used for the bromination of activated heterocyclic systems under milder conditions than molecular bromine (Br₂), which can help prevent over-bromination or side reactions.[8]
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Solvent and Conditions: A patent describing a similar transformation—the bromination of an 8-substituted isoquinoline derivative at the C4 position—utilizes acetic acid as the solvent.[2] Acetic acid is a polar protic solvent that can facilitate the reaction while being relatively unreactive towards the brominating agent. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.[2]
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Regioselectivity: The C4 position of the isoquinoline ring is electronically activated towards electrophilic attack. The nitrogen atom at position 2 deactivates the pyridine ring, directing substitution to the benzene ring. The methoxy group at C8 is an activating, ortho-, para-directing group, further enhancing the reactivity of the C5 and C7 positions. However, the C4 position in the pyridine ring is known to be susceptible to substitution in isoquinoline itself. In the case of 8-substituted isoquinolines, bromination at C4 is a known pathway, as demonstrated in the synthesis of 4-bromo-isoquinoline-8-methyl-formate.[2]
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Exemplary Experimental Protocol
Note: This protocol is a representative procedure based on analogous transformations and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 8-Methoxyisoquinoline
-
To a flask equipped with a stirrer, add 2-methoxybenzaldehyde and an equimolar amount of aminoacetaldehyde diethyl acetal.
-
Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate.
-
Cool the mixture in an ice bath and slowly add 5-10 equivalents of concentrated sulfuric acid, keeping the temperature below 20°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield 8-methoxyisoquinoline.
Step 2: Synthesis of 4-bromo-8-methoxyisoquinoline
-
Dissolve the 8-methoxyisoquinoline (1 equivalent) in glacial acetic acid.
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Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for several hours, monitoring for the consumption of the starting material by TLC.[2]
-
Upon completion, cool the reaction mixture and pour it into water.
-
Neutralize with a sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-bromo-8-methoxyisoquinoline.
Spectroscopic Characterization (Predicted)
While specific spectral data is not publicly available, the expected ¹H and ¹³C NMR features can be predicted based on known data for 4-bromoisoquinoline and the influence of the methoxy substituent.
-
¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm). The C1-H proton is expected to be the most downfield singlet. The C3-H proton would also appear as a singlet. The protons on the benzene ring (C5, C6, C7) would appear as a multiplet system, influenced by the electron-donating methoxy group at C8. A sharp singlet around 4.0 ppm would correspond to the methoxy (-OCH₃) protons.
-
¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbon atom attached to the bromine (C4) would be shifted upfield compared to the unsubstituted isoquinoline due to the halogen's shielding effect. The carbons of the pyridine ring (C1, C3, C4a) would appear in the 120-155 ppm range. The methoxy-substituted carbon (C8) would be significantly downfield (~155-160 ppm), and the methoxy carbon itself would appear around 55-60 ppm.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of bromine. The calculated exact mass for [M+H]⁺ (C₁₀H₉BrNO⁺) would be a key identifier.
Reactivity and Synthetic Utility
4-bromo-8-methoxyisoquinoline is a versatile synthetic intermediate, with two primary sites for further functionalization:
-
The C4-Bromine Atom: The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form new carbon-carbon bonds, introducing alkyl, aryl, or heteroaryl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to synthesize 4-aminoisoquinoline derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynylisoquinolines.
-
-
The Isoquinoline Ring: The ring system can undergo further electrophilic substitution, although the existing substituents will direct the position of any new group. The nitrogen atom can also be quaternized to form isoquinolinium salts, altering the reactivity and solubility of the molecule.
Applications in Drug Discovery and Chemical Biology
The isoquinoline scaffold is a cornerstone in medicinal chemistry, and substituted derivatives like 4-bromo-8-methoxyisoquinoline are of high interest for developing novel therapeutic agents and research tools.
-
Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by mechanisms such as the inhibition of tubulin polymerization or the interruption of cell signaling pathways.[2] The methoxy group at position 8 can enhance binding to biological targets like tubulin. The C4-bromo position serves as a handle to attach other pharmacophores to develop targeted therapies.
-
Fluorescent Biosensors: The inherent fluorescence of the isoquinoline scaffold makes it an attractive core for developing chemical probes and biosensors. By attaching specific recognition moieties at the C4 position, researchers can design sensors for detecting specific analytes, ions, or biomolecules with high sensitivity.
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General Drug Development: The structural motif is found in drugs with a wide range of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[2] This compound serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening in various disease models.
Safety and Handling
-
Hazard Statements: Based on data for analogous compounds like 4-bromo-8-methoxyquinoline, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Organic Chemistry Portal. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]
- Name-Reaction.com. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from a relevant source detailing this reaction.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Retrieved from a relevant BenchChem technical guide.
-
Hoffman Fine Chemicals. (n.d.). CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Retrieved from [Link]
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- ACS Publications. (2023).
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules.
- Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online.
-
Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Retrieved from [Link]
- ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
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